Superior Binding Affinity (Kd) of 4-Nitro-Phenylalanine vs. 4-Fluoro and 4-Cyano Analogs in CLRFT Peptide Context
In a microscale thermophoresis (MST) study of CLRFT peptide analogues, the 4-nitro-phenylalanine-containing peptide exhibited a dissociation constant (Kd) of 36.2 ± 5.5 µM for binding to CMG238–218 [1]. This represents a 27.4% stronger binding affinity (lower Kd) compared to the 4-fluoro-phenylalanine analog (Kd = 49.9 ± 7.1 µM) and a 41.0% stronger affinity compared to the 4-cyano-phenylalanine analog (Kd = 61.4 ± 8.0 µM) in the same assay system [1].
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 36.2 ± 5.5 µM |
| Comparator Or Baseline | 4-Fluoro-phenylalanine analog: Kd = 49.9 ± 7.1 µM; 4-Cyano-phenylalanine analog: Kd = 61.4 ± 8.0 µM |
| Quantified Difference | ΔKd = -13.7 µM vs. 4-F analog (27.4% stronger); ΔKd = -25.2 µM vs. 4-CN analog (41.0% stronger) |
| Conditions | MST assay; peptide CLRFT analogues binding to CMG238–218; mean ± SEM, n = 3 |
Why This Matters
Procurement of the 4-nitro derivative is essential for achieving the highest binding affinity in this peptide series, directly impacting experimental sensitivity in binding assays and structure-activity relationship (SAR) studies.
- [1] Mikuni, I., et al. (2017). MST analysis of the affinity of CLRFT analogues containing non-natural phenylalanine derivatives. Scientific Reports, 7, Article 42717, Figure 3. View Source
